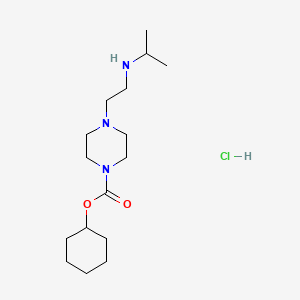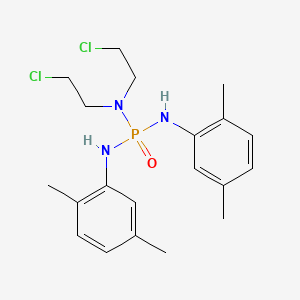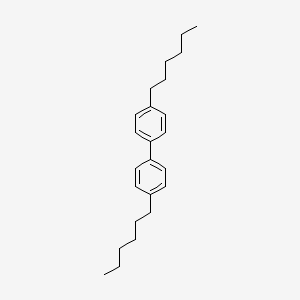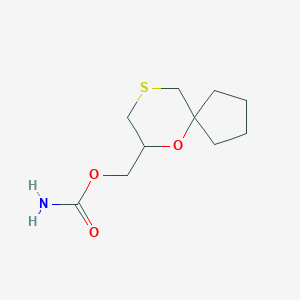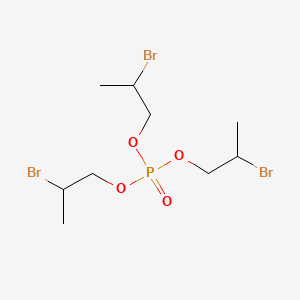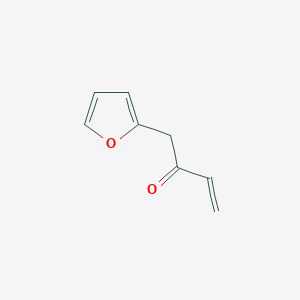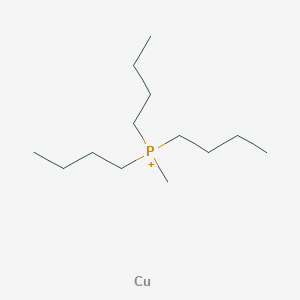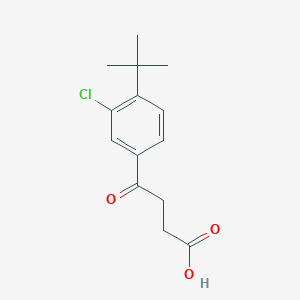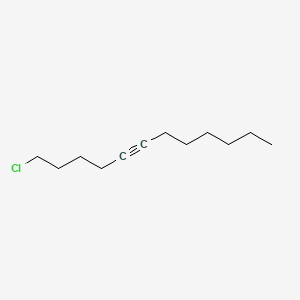
5-Dodecyne, 1-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dodecyne, 1-chloro-: is an organic compound with the molecular formula C12H21Cl . It is a derivative of dodecyne, where a chlorine atom is attached to the first carbon of the alkyne chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecyne, 1-chloro- can be achieved through several methods. One common approach involves the chlorination of 5-Dodecyne using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of 5-Dodecyne, 1-chloro- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Dodecyne, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Major Products Formed:
Substitution: Alcohols, amines.
Reduction: Alkenes, alkanes.
Oxidation: Aldehydes, ketones.
Applications De Recherche Scientifique
Chemistry: 5-Dodecyne, 1-chloro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .
Biology and Medicine: Compounds with similar structures have shown promise in medicinal chemistry .
Industry: In the industrial sector, 5-Dodecyne, 1-chloro- can be utilized in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mécanisme D'action
The mechanism of action of 5-Dodecyne, 1-chloro- primarily involves its reactivity due to the presence of the alkyne and chloro groups. The alkyne group can participate in addition reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .
Comparaison Avec Des Composés Similaires
5-Dodecyne: Lacks the chloro group, making it less reactive in substitution reactions.
1-Chlorododecane: Contains a chloro group but lacks the alkyne functionality, limiting its use in addition reactions.
5-Dodecyne, 12-nitro: Contains a nitro group, which imparts different reactivity and applications.
Uniqueness: 5-Dodecyne, 1-chloro- is unique due to the presence of both the alkyne and chloro groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
35087-20-8 |
|---|---|
Formule moléculaire |
C12H21Cl |
Poids moléculaire |
200.75 g/mol |
Nom IUPAC |
1-chlorododec-5-yne |
InChI |
InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-6,9-12H2,1H3 |
Clé InChI |
SSMXADXDVIARFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



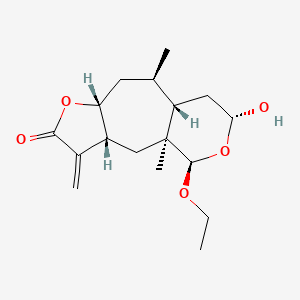
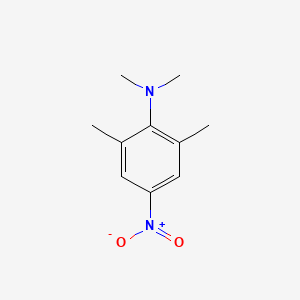
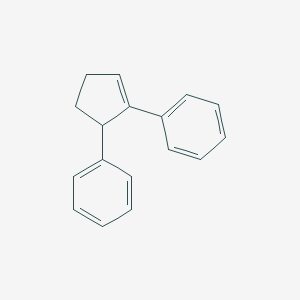

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
